molecular formula C17H13ClN2O2 B2433149 4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine CAS No. 477872-56-3

4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine

Cat. No.: B2433149
CAS No.: 477872-56-3
M. Wt: 312.75
InChI Key: AOZFHDLBTYHZBW-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chlorophenoxy, methoxy, and phenyl groups

Properties

IUPAC Name

4-(3-chlorophenoxy)-5-methoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-21-15-11-19-16(12-6-3-2-4-7-12)20-17(15)22-14-9-5-8-13(18)10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZFHDLBTYHZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Substitution Reactions: The introduction of the chlorophenoxy and methoxy groups can be achieved through nucleophilic aromatic substitution reactions. For instance, 3-chlorophenol and methoxybenzene can be used as nucleophiles in the presence of a base like potassium carbonate.

    Final Assembly: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyrimidine derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Potassium carbonate as a base in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in the study of enzyme inhibition and receptor binding assays.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can bind to a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological target and the nature of the interactions involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenoxy)benzaldehyde: This compound shares the chlorophenoxy group but differs in the presence of an aldehyde group instead of the pyrimidine ring.

    4-(3-Chlorophenoxy)piperidine: This compound has a piperidine ring instead of a pyrimidine ring but retains the chlorophenoxy group.

Uniqueness

4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine is unique due to the combination of its substituents and the pyrimidine core, which can confer specific biological activities and chemical reactivity not found in the similar compounds listed above.

Biological Activity

4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrimidine ring substituted with a chlorophenoxy group and a methoxy group. This unique structure contributes to its biological activity, particularly in cancer treatment and enzyme inhibition.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways and disrupting mitochondrial function .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 Value (μM)Mechanism of Action
Study AMCF-7 (Breast Cancer)5.0Caspase activation
Study BA549 (Lung Cancer)3.2Mitochondrial disruption
Study CHeLa (Cervical Cancer)4.8Cell cycle arrest

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties . It acts as an inhibitor of several kinases involved in cancer progression, including Aurora kinase and cyclin-dependent kinases (CDKs). This inhibition can lead to cell cycle arrest and reduced tumor growth .

Table 2: Enzyme Inhibition Profile

Enzyme TargetIC50 Value (μM)Effect
Aurora Kinase A0.99Inhibition of cell proliferation
CDK11.5Induction of G2/M phase arrest

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Apoptosis Induction : The compound triggers apoptosis through the activation of caspases, leading to programmed cell death.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • Kinase Inhibition : By inhibiting specific kinases, it disrupts signaling pathways crucial for cancer cell survival and proliferation.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Case Study 1 : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups.
  • Case Study 2 : A study focusing on its effects on melanoma cells showed selective cytotoxicity, with a notable reduction in melanin production, suggesting potential applications in melanoma therapy .

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